molecular formula C12H23NO2S B13319980 tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate

tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate

Cat. No.: B13319980
M. Wt: 245.38 g/mol
InChI Key: CWVRCVGBWFGSND-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a mercaptoethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and mercaptoethanol. The reaction is usually carried out under basic conditions, using a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate can undergo oxidation reactions, where the mercapto group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It can be used to develop novel therapeutic agents for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in the study of enzyme activity and signal transduction.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity. This makes it particularly useful in the synthesis of sulfur-containing compounds and in the study of thiol-based biochemical processes. The combination of the tert-butyl group and the piperidine ring also contributes to its stability and versatility in various chemical reactions.

Biological Activity

Tert-Butyl 2-(1-mercaptoethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a mercaptoethyl moiety. The molecular formula is C13H23N1O2SC_{13}H_{23}N_{1}O_{2}S with a molecular weight of approximately 245.38 g/mol. The presence of the thiol (-SH) group is significant for its biological interactions, particularly in redox reactions and protein interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The thiol group can donate electrons, thus acting as an antioxidant by neutralizing free radicals.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects : Some studies indicate that derivatives of piperidine compounds may provide neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

The mechanism underlying the biological activity of this compound involves its interaction with biological macromolecules. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This reactivity is crucial for understanding how the compound can be utilized therapeutically.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Mercaptoethyl Group : This step often involves nucleophilic substitution reactions where thiol compounds react with activated piperidine derivatives.
  • Protection and Deprotection Steps : To ensure high yields and purity, protecting groups may be used during synthesis.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesNotable Activities
Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylatePiperidine ring with benzyl substitutionAntimicrobial properties
Tert-butyl 3-mercaptopiperidine-1-carboxylateContains tert-butyl instead of benzylPotential neuroprotective effects
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylateSimilar piperidine structure but different substituentsReactivity towards nucleophiles

The unique combination of the tert-butyl group and mercaptoethyl side chain in this compound contributes to distinct reactivity patterns and biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the therapeutic potential of compounds like this compound in various disease models:

  • Neurodegenerative Diseases : Research indicates that compounds with similar structures may protect neuronal cells from oxidative damage in models of Alzheimer's disease .
  • Infection Models : In vitro studies demonstrate that derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic candidates.
  • Cancer Research : Preliminary findings suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl 2-(1-sulfanylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2S/c1-9(16)10-7-5-6-8-13(10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3

InChI Key

CWVRCVGBWFGSND-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)S

Origin of Product

United States

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